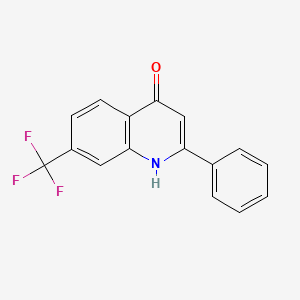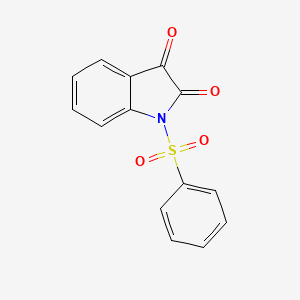
2-(4-Hydroxyphenyl)-6-methoxyquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxyphenyl)-6-methoxyquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxyphenyl)-6-methoxyquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 2-amino-6-methoxybenzoic acid under acidic conditions to form the quinoline core. This is followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The use of catalysts, controlled temperatures, and pressures can enhance yield and purity. Techniques such as continuous flow synthesis might be employed to scale up production efficiently.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form quinone derivatives.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
- Oxidation can yield quinone derivatives.
- Reduction can produce dihydroquinoline derivatives.
- Substitution can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
2-(4-Hydroxyphenyl)-6-methoxyquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, its hydroxyl and methoxy groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparación Con Compuestos Similares
- 4-Hydroxyquinoline-2-carboxylic acid
- 6-Methoxyquinoline-4-carboxylic acid
- 2-(4-Hydroxyphenyl)quinoline
Comparison: 2-(4-Hydroxyphenyl)-6-methoxyquinoline-4-carboxylic acid stands out due to the presence of both hydroxyl and methoxy groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it more versatile in biological applications compared to its analogs.
Propiedades
Número CAS |
116734-13-5 |
|---|---|
Fórmula molecular |
C17H13NO4 |
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
2-(4-hydroxyphenyl)-6-methoxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H13NO4/c1-22-12-6-7-15-13(8-12)14(17(20)21)9-16(18-15)10-2-4-11(19)5-3-10/h2-9,19H,1H3,(H,20,21) |
Clave InChI |
PBBBYEJZHSDBSW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(1H-indol-4-yl)-](/img/structure/B11839526.png)


![tert-Butyl 2-(trimethylsilyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11839540.png)

![4-Methyl-2-oxo-3-[(E)-phenyldiazenyl]-2H-1-benzopyran-8-carbaldehyde](/img/structure/B11839551.png)
![N-[(1S)-1-(4-methylquinazolin-2-yl)-2-phenylethyl]formamide](/img/structure/B11839556.png)
![2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B11839560.png)
![5-Methyl-4-[(1e)-naphthalen-1(4h)-ylideneamino]-2-(propan-2-yl)phenol](/img/structure/B11839571.png)



